N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide

Drug Design Pharmacokinetics Physicochemical Property Optimization

N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886951-63-9) is a synthetic small molecule belonging to the benzothiazole amide class. Its molecular framework combines a 7-chloro-4-methoxy-substituted benzo[d]thiazole core with a 2-(ethylthio)benzamide moiety.

Molecular Formula C17H15ClN2O2S2
Molecular Weight 378.89
CAS No. 886951-63-9
Cat. No. B2781357
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide
CAS886951-63-9
Molecular FormulaC17H15ClN2O2S2
Molecular Weight378.89
Structural Identifiers
SMILESCCSC1=CC=CC=C1C(=O)NC2=NC3=C(C=CC(=C3S2)Cl)OC
InChIInChI=1S/C17H15ClN2O2S2/c1-3-23-13-7-5-4-6-10(13)16(21)20-17-19-14-12(22-2)9-8-11(18)15(14)24-17/h4-9H,3H2,1-2H3,(H,19,20,21)
InChIKeyZCORNFLBLNFBAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886951-63-9): A Structurally Distinctive Benzothiazole Amide for Targeted Library Synthesis


N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide (CAS 886951-63-9) is a synthetic small molecule belonging to the benzothiazole amide class. Its molecular framework combines a 7-chloro-4-methoxy-substituted benzo[d]thiazole core with a 2-(ethylthio)benzamide moiety [1]. With a molecular weight of 378.9 g/mol, a calculated XLogP3 of 5, and a topological polar surface area (tPSA) of 50 Ų, the compound occupies a favorable physicochemical space for cell permeability and target engagement [1]. This compound serves as a versatile scaffold for medicinal chemistry programs targeting kinase inhibition, antimicrobial activity, and agrochemical discovery, where the synergistic effect of its halogen, alkoxy, and thioether substituents modulates electronic character and binding affinity [2].

Why N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide Cannot Be Substituted by Common Benzothiazole Analogs


Generic substitution within benzothiazole amide libraries is scientifically unsound due to the profound impact of specific substituent patterns on potency, selectivity, and metabolic stability. The 7-chloro-4-methoxy combination on the benzothiazole core of this compound creates a unique electronic environment that differs markedly from 6-fluoro or unsubstituted analogs [1]. Simultaneously, the 2-ethylthio group on the benzamide ring is a critical pharmacophoric element; its chain length directly influences lipophilicity and target binding, with established structure-activity relationships (SAR) showing that minor variations (e.g., methylthio or ethylsulfonyl) can drastically alter biological activity [2]. Furthermore, the thioether linkage in this compound presents distinct oxidative metabolic liabilities compared to ether or sulfone analogs, preventing straightforward substitution without risking a shift in pharmacokinetic profile [3].

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: Quantitative Differentiation Evidence Against Close Structural Analogs


Enhanced Lipophilicity Versus 6-Fluoro Analog Drives Superior Calculated Membrane Permeability

The target compound demonstrates significantly higher calculated lipophilicity (XLogP3 = 5.0) compared to its 6-fluoro-substituted analog, 2-(ethylthio)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide (XLogP3 = 4.4), a 0.6 log unit difference indicative of enhanced membrane partitioning potential [1].

Drug Design Pharmacokinetics Physicochemical Property Optimization

Distinct Halogen Substitution Pattern Provides Differentiated Chemical Reactivity for Derivatization

The 7-chloro substituent on the benzothiazole core provides a versatile synthetic handle for further derivatization via nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. In contrast, the 6-fluoro analog offers reduced reactivity for similar transformations, and the 4,7-dimethyl analog lacks a halogen handle entirely, limiting downstream diversification potential [1].

Library Synthesis Medicinal Chemistry Structure-Activity Relationship

Optimal Thioether Chain Length Balances Lipophilicity and Metabolic Stability

The 2-ethylthio substituent strikes a critical balance between the lower lipophilicity of the methylthio group and the excessive metabolic liability of longer-chain alkylthio groups. QSAR models for (thio)benzamide herbicides indicate that ethylthio substitution contributes favorably to pIC50 values for target inhibition, with predicted activity superior to methylthio and comparable to propylthio, while maintaining better drug-likeness parameters [1].

Metabolic Stability Structure-Activity Relationship Lead Optimization

Synergistic 7-Cl/4-MeO Substitution Offers a Distinct Electronic Profile Compared to 6-F Analogs in Kinase Inhibition Contexts

While direct target-specific IC50 values for this compound are not yet reported in public databases, the electronic nature of its substituents is distinct from active 6-fluoro-substituted benzothiazole kinase inhibitors [1]. The 7-chloro group provides a strong -I (inductive) effect, while the 4-methoxy group contributes a +M (mesomeric) effect, creating a unique dipole across the benzothiazole core. This contrasts with the 6-fluoro analog, where fluorine exerts a dominant -I effect at a different position [2]. In kinase inhibition, such electronic modulation can alter hinge-binding affinity and selectivity profiles [2].

Kinase Inhibition Electronic Effects Molecular Recognition

N-(7-Chloro-4-methoxybenzo[d]thiazol-2-yl)-2-(ethylthio)benzamide: Optimal Research and Industrial Application Scenarios


Focused Kinase Inhibitor Library Design for Novel Intellectual Property Generation

This compound is an ideal starting scaffold for medicinal chemistry teams aiming to build proprietary kinase inhibitor libraries. Its 7-chloro substituent allows for rapid analog generation via palladium-catalyzed cross-coupling, enabling systematic exploration of vectors exiting the benzothiazole core. The distinct electronic profile, as evidenced by its unique Hammett substitution pattern compared to common 6-fluoro analogs, provides a strong basis for securing novel composition-of-matter patents [1].

Agrochemical Lead Discovery Targeting Photosynthetic System II (PSII)

The 2-ethylthio substituent has been identified through MIA-QSAR modeling as an optimal alkylthio group for balancing herbicidal potency and physicochemical properties within (thio)benzamide PSII inhibitors [1]. This compound can serve as a lead-like scaffold for developing new herbicides with potentially novel resistance profiles, given its structural differentiation from commercial PSII inhibitors.

Antimicrobial SAR Probe with Differentiated Physicochemical Properties

Benzothiazole amides with halogen and alkoxy substitution have demonstrated antimicrobial and antifungal activity comparable to clinical standards like chloramphenicol and amphotericin B [1]. The calculated high lipophilicity (XLogP3 = 5.0) of this compound may offer advantages for targeting Gram-positive bacteria or fungal pathogens where membrane penetration is a critical efficacy determinant.

Chemical Biology Probe for Target Identification via Photoaffinity Labeling

The presence of a reactive 7-chloro substituent on the benzothiazole core makes this compound amenable to further functionalization for chemical biology applications. The chlorine can be replaced with a photoaffinity label (e.g., diazirine) or a click chemistry handle (e.g., terminal alkyne) via cross-coupling, enabling target deconvolution studies while preserving the pharmacophoric 2-ethylthio benzamide moiety essential for biological activity.

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